molecular formula C14H30O2 B14581549 10-Methoxy-6,10-dimethylundecan-2-OL CAS No. 61099-55-6

10-Methoxy-6,10-dimethylundecan-2-OL

Cat. No.: B14581549
CAS No.: 61099-55-6
M. Wt: 230.39 g/mol
InChI Key: VXEDSPVHAPCJGY-UHFFFAOYSA-N
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Description

10-Methoxy-6,10-dimethylundecan-2-OL is a chemical compound with the molecular formula C14H28O2 It is an alcohol derivative characterized by the presence of a methoxy group and two methyl groups on an undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-6,10-dimethylundecan-2-OL typically involves the alkylation of a suitable precursor. One common method is the reaction of 6,10-dimethylundecan-2-one with methanol in the presence of an acid catalyst to introduce the methoxy group. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters are carefully controlled to ensure consistent product quality. The use of advanced purification techniques such as distillation and recrystallization is common to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-6,10-dimethylundecan-2-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: 10-Methoxy-6,10-dimethylundecan-2-one

    Reduction: 10-Methoxy-6,10-dimethylundecane

    Substitution: 10-Iodo-6,10-dimethylundecan-2-OL

Scientific Research Applications

10-Methoxy-6,10-dimethylundecan-2-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 10-Methoxy-6,10-dimethylundecan-2-OL involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in hydrophobic interactions, influencing its biological activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6,10-Dimethylundecan-2-one
  • 6,10-Dimethylundecane
  • 10-Iodo-6,10-dimethylundecan-2-OL

Uniqueness

10-Methoxy-6,10-dimethylundecan-2-OL is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds like 6,10-Dimethylundecan-2-one, which lacks the methoxy group, and 6,10-Dimethylundecane, which lacks both the methoxy and hydroxyl groups. The methoxy group enhances its solubility and reactivity, making it valuable in various applications.

Properties

CAS No.

61099-55-6

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

10-methoxy-6,10-dimethylundecan-2-ol

InChI

InChI=1S/C14H30O2/c1-12(8-6-10-13(2)15)9-7-11-14(3,4)16-5/h12-13,15H,6-11H2,1-5H3

InChI Key

VXEDSPVHAPCJGY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)O)CCCC(C)(C)OC

Origin of Product

United States

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